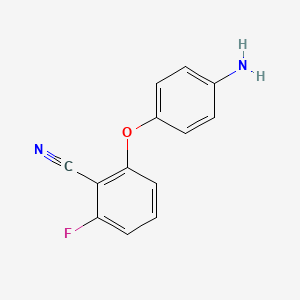

2-(4-氨基苯氧基)-6-氟苯甲腈

描述

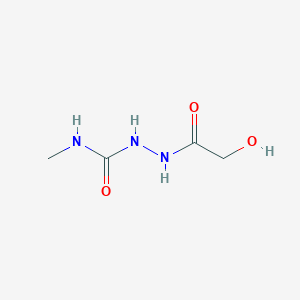

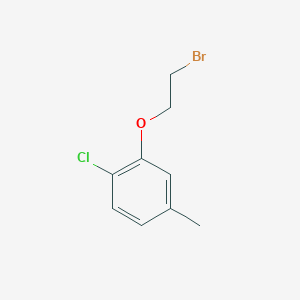

“2-(4-Aminophenoxy)-6-fluorobenzonitrile” is a compound that contains several functional groups: an amino group (-NH2), an ether group (-O-), a nitrile group (-CN), and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenoxy)-6-fluorobenzonitrile” would be characterized by the presence of a benzene ring (from the phenoxy group), a nitrile group, and a fluorine atom. The electron-withdrawing nature of the nitrile group and the fluorine atom could potentially influence the electronic properties of the molecule .

Chemical Reactions Analysis

The presence of the amino group, the ether group, and the nitrile group in “2-(4-Aminophenoxy)-6-fluorobenzonitrile” suggests that it could participate in a variety of chemical reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminophenoxy)-6-fluorobenzonitrile” would be influenced by its functional groups. For example, the presence of the polar nitrile group and the polarizable benzene ring could impact its solubility, boiling point, and melting point .

科学研究应用

复杂化合物的合成

- 该化合物用于合成复杂的有机结构,如2,4-二氨基喹唑啉。这个过程涉及2,6-二氟苯甲腈与碳酸胍的反应,表明2-(4-氨基苯氧基)-6-氟苯甲腈在类似合成中的潜力 (Hynes et al., 1988)。

化学合成优化

- 在3-溴-2-氟苯甲酸的化学合成中,2-氨基-6-氟苯甲腈充当前体。这表明了它在苯甲酸衍生物合成中的作用,展示了它在有机化学中的多功能性 (Zhou Peng-peng, 2013)。

芳香族聚酰胺的开发

- 使用2-(4-氨基苯氧基)-6-氟苯甲腈的衍生物合成具有潜在应用于材料科学的芳香族聚酰胺。这些聚酰胺具有高溶解性和热稳定性,适用于工业应用 (Chin‐Ping Yang et al., 1999)。

新颖反应途径

- 该化合物的衍生物用于探索新的化学反应,如芳基硼酸的卤代硼酸酯化反应。这突显了它在推动有机化学方法学方面的作用 (Ronald H. Szumigala et al., 2004)。

电子性质的研究

- 对与2-(4-氨基苯氧基)-6-氟苯甲腈密切相关的单氟苯甲腈的研究有助于理解这些化合物的结构和电子性质。这样的研究对材料科学和电子工程至关重要 (M. Ribeiro da Silva et al., 2012)。

CO2化学固定

- 该化合物在CO2的化学固定中发挥作用,展示了它在环境化学和可持续实践中的潜在应用 (Toshihiro Kimura et al., 2012)。

腐蚀抑制

- 其衍生物正在研究其腐蚀抑制性能,暗示了它在材料保护和工程中的应用 (C. Verma et al., 2015)。

药物化学

- 该化合物在生物活性化合物的合成中找到应用,表明了它在制药研究中的潜力 (Govindharaju Govindharaju R et al., 2019)。

作用机制

Target of Action

Similar compounds have been shown to have antimicrobial activity and antitumor activity , suggesting potential targets could be microbial cells or tumor cells.

Mode of Action

Related compounds have been shown to interact with their targets through membrane perturbation and intracellular interactions . This could potentially lead to disruption of essential cellular processes, resulting in the inhibition of microbial growth or tumor cell proliferation.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells or tumor cells, leading to their inhibition or death .

Pharmacokinetics

Similar compounds have shown nonlinear oral pharmacokinetics in humans . This suggests that the compound’s bioavailability could be influenced by factors such as dose, rate of absorption, and extent of absorption.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of essential cellular processes in microbial cells or tumor cells, resulting in their inhibition or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Aminophenoxy)-6-fluorobenzonitrile. For instance, the presence of other compounds, pH, temperature, and other environmental conditions could potentially affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

2-(4-aminophenoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIYONKOBSTSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)